[4-Hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(3,4,5-trimethoxyphenyl)prop-2-enoate
Overview
Description
[4-Hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(3,4,5-trimethoxyphenyl)prop-2-enoate is a natural product found in Polygala glomerata, Polygala chinensis, and other organisms with data available.
Scientific Research Applications
Computational Study on Blood Glucose Regulation
A computational study identified a closely related compound, isolated from Syzygium densiflorum, that targets several enzymes involved in diabetes management. This suggests potential applications in regulating blood glucose levels through interaction with key enzymes like dipeptidyl peptidase-IV and glycogen synthase kinase-3β, among others. The study utilized reverse pharmacophore mapping and molecular docking to predict interactions, emphasizing the compound's relevance in therapeutic strategies for diabetes (Muthusamy & Krishnasamy, 2016).
Novel Ligands for Coordination Chemistry
Research into phenol-based ligands has produced compounds with potential for developing new coordination complexes. A study described the synthesis of ligands with double sets of coordination sites, suggesting these structures could be valuable in creating multifunctional materials or catalysts with specific reactivity and selectivity (Ghaffarinia & Golchoubian, 2005).
Reactivity of Acyclic and Cyclic Derivatives
The stability and reactivity of various derivatives of this compound class have been studied. For example, the acyclic derivative of a structurally similar compound exhibited unique decomposition behavior, providing insights into its stability and potential chemical applications. Such studies help understand the fundamental chemistry that could be applied in synthesizing new materials or in drug development (Gimalova et al., 2013).
Solubility Studies for Pharmaceutical Applications
Solubility plays a critical role in drug formulation and delivery. Research has been conducted on the solubility of related compounds in ethanol-water solutions, providing valuable data for the development of pharmaceutical formulations. Understanding solubility can aid in improving bioavailability and designing better drug delivery systems (Zhang et al., 2012).
Polyketides from Endophytic Fungi
The study of polyketides from endophytic fungi yielded compounds with significant biological activity. These findings highlight the potential of such compounds in discovering new bioactive substances with applications in medicine, particularly in cancer therapy or as antibacterial agents (Yuan et al., 2009).
Properties
IUPAC Name |
[4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(3,4,5-trimethoxyphenyl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O15/c1-33-12-6-11(7-13(34-2)21(12)35-3)4-5-16(28)37-22-18(30)15(9-26)38-24(22,10-27)39-23-20(32)19(31)17(29)14(8-25)36-23/h4-7,14-15,17-20,22-23,25-27,29-32H,8-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHNJDATPYXLIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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